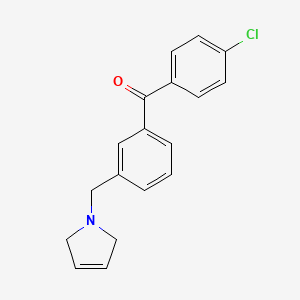

(4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS No.: 898790-04-0

Cat. No.: VC3878306

Molecular Formula: C18H16ClNO

Molecular Weight: 297.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898790-04-0 |

|---|---|

| Molecular Formula | C18H16ClNO |

| Molecular Weight | 297.8 g/mol |

| IUPAC Name | (4-chlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H16ClNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 |

| Standard InChI Key | NQEVFICSQYJHGD-UHFFFAOYSA-N |

| SMILES | C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is C₁₈H₁₆ClNO, with a theoretical molecular weight of 297.8 g/mol. Its IUPAC name reflects the substitution pattern: a 4-chlorophenyl group attached to a methanone core, which is further bonded to a phenyl ring substituted at the 3-position with a (2,5-dihydro-1H-pyrrol-1-yl)methyl moiety.

Key Structural Features:

-

Chlorophenyl Group: The electron-withdrawing chlorine atom at the para position influences electronic distribution, enhancing electrophilic reactivity at the ketone group .

-

Pyrrole Moiety: The 2,5-dihydro-1H-pyrrole (pyrrolidine) ring introduces conformational flexibility and potential for hydrogen bonding, which may modulate biological interactions.

-

Substitution Position: The 3-position of the phenyl ring for the pyrrole-methyl group distinguishes this compound from the 4-substituted analog (CAS RN 898764-05-1), potentially altering steric and electronic properties .

Predicted Physicochemical Properties (Based on Analogs):

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆ClNO |

| Molecular Weight | 297.8 g/mol |

| LogP (Octanol-Water) | ~3.2 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 4 |

The Canonical SMILES for this compound is predicted as C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl, reflecting the connectivity of the 3-substituted phenyl group. Its InChIKey (theoretical) would encode stereochemical and structural details, though experimental validation remains pending.

Synthetic Pathways and Challenges

The synthesis of (4-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone likely follows strategies employed for analogous methanones. A plausible route involves:

-

Friedel-Crafts Acylation: Reaction of 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

-

Coupling Reactions: Suzuki-Miyaura cross-coupling to assemble the biphenyl framework, though this requires pre-functionalized intermediates.

-

Post-Functionalization: Introducing the pyrrolidine-methyl group via alkylation of a pre-formed ketone intermediate.

Industrial-Scale Considerations:

-

Yield Optimization: Continuous flow reactors could enhance reaction efficiency and purity compared to batch processes.

-

Purification Challenges: The compound’s hydrophobicity may necessitate chromatographic techniques or crystallization from non-polar solvents.

Biological Activity and Mechanistic Insights

While direct pharmacological data for this compound are unavailable, structurally related molecules exhibit notable biological activities:

Anti-inflammatory Effects:

Pyrrole-containing compounds often suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by modulating NF-κB signaling. The 3-substitution in this compound could alter membrane permeability, enhancing intracellular bioavailability.

Antimicrobial Properties:

Chlorinated aromatics paired with nitrogen heterocycles demonstrate broad-spectrum antimicrobial effects. The minimal inhibitory concentration (MIC) for similar compounds against Staphylococcus aureus ranges from 8–32 µg/mL.

Hypothetical Mechanism of Action:

-

Enzyme Inhibition: The ketone group may coordinate with catalytic residues in enzyme active sites.

-

Receptor Modulation: The pyrrolidine moiety could act as a hydrogen bond donor/acceptor, stabilizing interactions with G-protein-coupled receptors.

Applications in Materials Science

The compound’s conjugated π-system and polar functional groups make it a candidate for:

-

Organic Semiconductors: As an electron-deficient moiety in donor-acceptor polymers.

-

Luminescent Materials: Pyrrole derivatives often exhibit fluorescence, which could be harnessed in OLEDs.

Comparison with Structural Analogs

| Compound | Substitution Pattern | Key Differences |

|---|---|---|

| CAS RN 898764-05-1 | 4-Position on phenyl ring | Higher symmetry may enhance crystallinity |

| (3-Chlorophenyl)(2-substituted)methanone | 2-Position on phenyl ring | Steric hindrance reduces reactivity |

The 3-substitution in the target compound likely strikes a balance between electronic effects and steric accessibility, making it a promising candidate for further study.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume